
Molybdenum--vanadium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–vanadium (1/1) is a compound that combines molybdenum and vanadium in equal proportions. Both elements are transition metals known for their unique properties and applications in various fields. Molybdenum is known for its high melting point and strength, while vanadium is recognized for its ability to improve the strength and toughness of alloys. The combination of these two elements results in a compound with enhanced properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–vanadium (1/1) can be achieved through various synthetic routes. One common method involves the co-extraction of molybdenum and vanadium from aqueous solutions using solvent extraction techniques. The optimal conditions for this process include a pH value of 2.0, a molar ratio of vanadium to molybdenum of about 1.5, and a temperature of 313.15 K . Another method involves the separation of molybdenum and vanadium using ion exchange and chemical precipitation techniques .
Industrial Production Methods: In industrial settings, the production of molybdenum–vanadium (1/1) often involves the use of high-temperature furnaces to combine the two elements. The process typically includes the reduction of molybdenum and vanadium oxides using carbon or hydrogen at high temperatures. The resulting alloy is then purified and processed to achieve the desired composition and properties.
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Molybdenum can form compounds in oxidation states ranging from -4 to +6, while vanadium exhibits oxidation states from +2 to +5 .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–vanadium (1/1) include halogens, hydrogen peroxide, and various acids and bases. For example, molybdenum reacts with chlorine to form molybdenum (V) chloride under controlled conditions . Vanadium, on the other hand, is known for its ability to act as a catalyst in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide in the presence of vanadium (V) oxide .
Major Products Formed: The major products formed from the reactions of molybdenum–vanadium (1/1) depend on the specific reaction conditions and reagents used. For instance, the oxidation of molybdenum can result in the formation of molybdenum trioxide, while vanadium can form various oxides and halides depending on the oxidation state and reaction conditions.
Applications De Recherche Scientifique
Molybdenum–vanadium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides . In biology and medicine, vanadium compounds have shown potential as therapeutic agents, particularly in the treatment of diabetes and cancer . Additionally, molybdenum–vanadium (1/1) is used in the development of high-entropy alloys and bulk metallic glasses, which have applications in materials science and engineering .
Mécanisme D'action
The mechanism of action of molybdenum–vanadium (1/1) involves its ability to interact with various molecular targets and pathways. Vanadium compounds, for example, can mimic the action of phosphate in biological systems, allowing them to interact with enzymes such as protein tyrosine phosphatases . This interaction can modulate various cellular signaling pathways, leading to therapeutic effects. Molybdenum, on the other hand, is involved in redox reactions and can act as a cofactor for various enzymes, facilitating electron transfer processes .
Comparaison Avec Des Composés Similaires
Molybdenum–vanadium (1/1) can be compared with other similar compounds, such as molybdenum–tungsten and vanadium–chromium alloys. While molybdenum–tungsten alloys are known for their high melting points and resistance to corrosion, molybdenum–vanadium (1/1) offers a unique combination of strength and catalytic properties . Vanadium–chromium alloys, on the other hand, are valued for their hardness and wear resistance, but they do not exhibit the same catalytic activity as molybdenum–vanadium (1/1) .
Similar Compounds
- Molybdenum–tungsten alloys
- Vanadium–chromium alloys
- Molybdenum–nickel alloys
- Vanadium–iron alloys
Propriétés
Numéro CAS |
70295-30-6 |
|---|---|
Formule moléculaire |
MoV |
Poids moléculaire |
146.89 g/mol |
Nom IUPAC |
molybdenum;vanadium |
InChI |
InChI=1S/Mo.V |
Clé InChI |
WUJISAYEUPRJOG-UHFFFAOYSA-N |
SMILES canonique |
[V].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


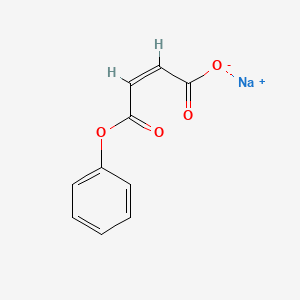
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

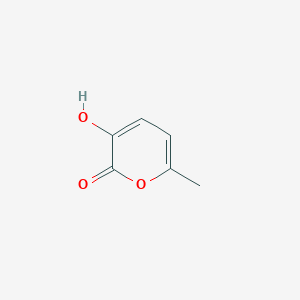

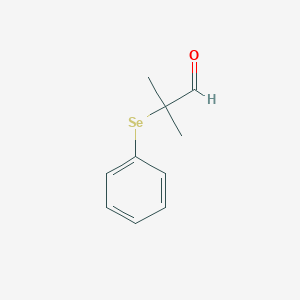

![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
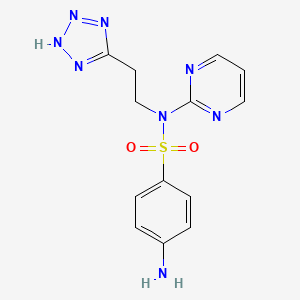
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
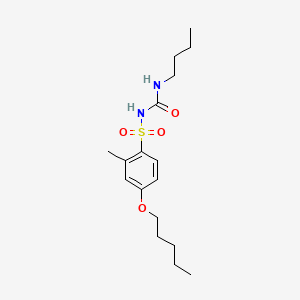
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
